molecular formula C15H17NO3 B1386823 (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid CAS No. 1172876-89-9

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid

Cat. No. B1386823
M. Wt: 259.3 g/mol
InChI Key: FHYYLQRVENUOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid” is an oxazole derivative. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazolones, such as “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid”, are typically prepared from amino acids in a two-step synthesis: N-acylation of the amino group followed by cyclodehydration involving the activation of the carboxy group . The N-acylation of amino acids can be carried out in an aqueous solvent, typically using Schotten–Baumann conditions . The cyclodehydration of the resulting N-acylamino acids to form oxazolones is performed under anhydrous conditions with dehydrating reagents, such as carbodiimides and acid anhydrides .


Molecular Structure Analysis

Oxazoles, including “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

The preparation of oxazolones from amino acids is effected by two-step synthesis: N-acylation of the amino group followed by cyclodehydration involving the activation of the carboxy group . The N-acylation of amino acids can be carried out in an aqueous solvent, typically using Schotten–Baumann conditions , while the cyclodehydration of the resulting N-acylamino acids to form oxazolones is performed under anhydrous conditions with dehydrating reagents, such as carbodiimides and acid anhydrides .

Future Directions

The future directions for the study of “(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid” and other oxazole derivatives could include further exploration of their wide spectrum of biological activities . This could involve synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

2-[4-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)8-12-13(9-14(17)18)19-15(16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYYLQRVENUOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 2
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 3
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 4
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 6
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid

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